molecular formula C14H21BO3 B6308668 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester CAS No. 1370732-71-0

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester

Cat. No.: B6308668
CAS No.: 1370732-71-0
M. Wt: 248.13 g/mol
InChI Key: GGSAIMPWCLHVEF-UHFFFAOYSA-N
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Description

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is particularly valued for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, also known as (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the compound transfers its associated organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond, linking two organic groups together .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can have wide-ranging effects at the molecular and cellular levels, depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of the compound are influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of other reactants, such as palladium catalysts and organic halides, is crucial for the compound’s role in Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-4-(hydroxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include toluene or dichloromethane, and the reaction is often facilitated by heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is unique due to its methyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can enhance its performance in specific applications compared to similar compounds .

Properties

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSAIMPWCLHVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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